molecular formula C8H7BrN2 B1292607 3-Amino-5-bromo-2-methylbenzonitrile CAS No. 1000342-36-8

3-Amino-5-bromo-2-methylbenzonitrile

Cat. No.: B1292607
CAS No.: 1000342-36-8
M. Wt: 211.06 g/mol
InChI Key: ZZNAEJYUARNYAX-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-methylbenzonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-2-methylbenzonitrile typically involves the bromination of 2-methylbenzonitrile followed by the introduction of the amino group. One common method is as follows:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-2-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-2-methylbenzonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with biological targets, influencing pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromo-2-methylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the amino, bromine, and methyl groups allows for versatile chemical transformations and interactions, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-amino-5-bromo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNAEJYUARNYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646739
Record name 3-Amino-5-bromo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-36-8
Record name 3-Amino-5-bromo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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